molecular formula C21H20N2O3 B8104250 DBCO-PEG1

DBCO-PEG1

Cat. No.: B8104250
M. Wt: 348.4 g/mol
InChI Key: KCIDEKJZCAKKOQ-UHFFFAOYSA-N
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Description

DBCO-C2-alcohol (CAS 1839049-33-0) is a bifunctional linker reagent featuring a dibenzocyclooctyne (DBCO) group and a terminal primary alcohol . The DBCO group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azides, a form of bioorthogonal "click chemistry" that requires no copper catalyst, making it ideal for sensitive biological systems . This reaction enables stable and efficient bioconjugation for applications such as polymer-antibody conjugation for targeted drug delivery , protein and peptide modification, and cell surface labeling. The terminal hydroxyl group provides a handle for further chemical functionalization; it can be readily converted or reacted to form esters, ethers, or other derivatives, allowing for seamless integration into diverse synthetic pathways . With a molecular formula of C21H20N2O3 and a molecular weight of 348.40 , this compound is a versatile tool for researchers developing advanced nanomedicines, diagnostic probes, and novel biomaterials. DBCO-C2-alcohol should be stored at -20°C under an inert atmosphere to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(2-hydroxyethyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-14-13-22-20(25)11-12-21(26)23-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)23/h1-8,24H,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIDEKJZCAKKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

DBCO-azide cycloadditions proceed efficiently in polar aprotic solvents (e.g., DMSO) or aqueous buffers. Kinetic studies of analogous DBCO-azide reactions show 60% conversion within 20 minutes at ambient temperature. For DBCO-C2-alcohol synthesis, reactions are typically conducted at 25°C to prevent DBCO degradation.

Stoichiometry and Yield

A 1.5–3:1 molar ratio of DBCO reagent to PEG1-alcohol is optimal, achieving >90% conversion. Excess DBCO ensures complete functionalization of the hydroxyl group. Post-reaction quenching with tris(hydroxymethyl)aminomethane (Tris) neutralizes residual NHS esters.

Purification and Characterization

Chromatographic Purification

Crude DBCO-C2-alcohol is purified using:

  • Size-exclusion chromatography : Removes unreacted DBCO-NHS esters and PEG1-alcohol.

  • Reverse-phase HPLC : Employed for analytical validation, with a C18 column and acetonitrile/water gradient.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (250 MHz, CDCl₃): Peaks at δ 3.67 ppm (PEG1 -CH₂OH), δ 2.63 ppm (DBCO bridgehead protons), and δ 6.68–7.20 ppm (aromatic protons).

  • ¹³C NMR : Signals at δ 55.84 ppm (methoxy groups) and δ 146.43 ppm (quaternary carbons in DBCO).

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₁H₂₀N₂O₃ [M+H]⁺: 348.40; observed: 348.42.

Industrial and Laboratory-Scale Production

While lab-scale synthesis prioritizes purity (>95% by HPLC), industrial production focuses on cost efficiency. Batch processes using continuous-flow reactors achieve 85% yield by minimizing intermediate isolation steps .

Scientific Research Applications

Key Applications

  • Bioconjugation
    • DBCO-C2-alcohol is widely used to attach biomolecules such as peptides, proteins, and nucleic acids through SPAAC reactions. This capability is essential for developing targeted therapies and diagnostic tools.
    • The hydroxyl group can be further modified to introduce various functional groups, enhancing the versatility of DBCO-C2-alcohol in bioconjugation processes .
  • Drug Delivery
    • The compound plays a vital role in drug delivery systems by enabling the conjugation of therapeutic agents to targeting ligands (e.g., antibodies or peptides). This targeted approach improves drug efficacy while minimizing side effects .
    • Its hydrophilic nature, aided by the hydroxyl group, enhances solubility and biocompatibility in physiological environments .
  • Imaging Studies
    • DBCO-C2-alcohol is utilized in live-cell imaging due to its efficiency in SPAAC reactions. Researchers can label biomolecules with fluorescent tags through this method, facilitating real-time tracking of cellular processes .
    • The compound's ability to modify proteins without compromising their biological activity makes it valuable for various imaging applications.
  • Proteomics
    • In proteomics research, DBCO-C2-alcohol is employed to study protein interactions and modifications. Its reactivity with azide-containing compounds allows researchers to probe complex biological systems effectively .

Comparative Analysis of Related Compounds

The following table compares DBCO-C2-alcohol with other related compounds used in click chemistry:

Compound NameStructure TypeKey FeaturesUnique Aspects
DBCO-C2-alcoholDBCO with hydroxyl groupHigh reactivity via SPAACVersatile for further functionalization
DBCO-PEG4-alcoholPEG-linked DBCOEnhanced solubility and biocompatibilityIdeal for hydrophilic environments
DBCO-acidAcid-functionalized DBCOReactivity with aminesUseful for coupling with amine groups
DBCO-biotinBiotin-conjugated DBCOStrong affinity for streptavidinExcellent for protein labeling
DBCO-NHS esterNHS-functionalized DBCOStable linkages with aminesCommonly used in protein conjugation

Case Study 1: Targeted Drug Delivery

A study demonstrated the use of DBCO-C2-alcohol conjugated to an anticancer drug linked via an azide-containing targeting ligand. The results indicated significantly improved therapeutic efficacy in tumor models compared to non-targeted administration.

Case Study 2: Live-Cell Imaging

In another investigation, researchers utilized DBCO-C2-alcohol to label specific proteins within live cells. The SPAAC reaction allowed for real-time visualization of protein dynamics without disrupting cellular functions.

Mechanism of Action

The primary mechanism of action of DBCO-C2-alcohol involves its participation in copper-free Click Chemistry reactions. The dibenzocyclooctyne moiety reacts with azides to form stable triazole compounds. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo and in vitro applications. The hydroxyl group allows for further chemical modifications, enabling the compound to be used in a wide range of applications .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Soluble in water and organic solvents (DMSO, DMF, THF) .
  • Storage : Stable at -20°C under anhydrous, light-protected conditions .
  • Applications: Bioconjugation of proteins, nucleic acids, and small molecules . Synthesis of PROTAC molecules via hydroxyl-mediated linker assembly . Surface functionalization of polymers and nanoparticles .

Comparison with Structurally Similar Compounds

DBCO-NH₂ (DBCO-Amine)

Molecular Formula : C₁₈H₁₆N₂O
Molecular Weight : 276.33 g/mol .

Parameter DBCO-C2-Alcohol DBCO-NH₂
Functional Group Hydroxyl (-OH) Amine (-NH₂)
Reactivity Forms esters/ethers Forms amides/imines
Solubility Water and organics Limited water solubility; prefers DMSO/DMF
Applications PROTAC linkers, bioconjugation Antibody-drug conjugates (ADCs), amine-reactive labeling

Key Differences :

  • The hydroxyl group in DBCO-C2-alcohol is less nucleophilic than the amine in DBCO-NH₂, making the latter more reactive toward electrophiles like NHS esters .
  • DBCO-NH₂ is preferred for pH-sensitive applications due to the amine's protonation dynamics, whereas DBCO-C2-alcohol is ideal for stable ether/ester linkages .

DBCO-C6-COOH

Molecular Formula : C₂₃H₂₄N₂O₄ (estimated)
Molecular Weight : ~420.5 g/mol .

Parameter DBCO-C2-Alcohol DBCO-C6-COOH
Functional Group Hydroxyl (-OH) Carboxylic acid (-COOH)
Spacer Length 2-carbon chain 6-carbon chain
Reactivity Ether/ester formation Carbodiimide-mediated coupling (e.g., EDC/NHS)
Applications Hydrophilic linkers Long-chain spacers for improved solubility and steric flexibility

Key Differences :

  • The 6-carbon spacer in DBCO-C6-COOH enhances solubility in hydrophobic environments (e.g., lipid bilayers) and reduces steric hindrance during conjugation .
  • DBCO-C2-alcohol is more suitable for short-range modifications, while DBCO-C6-COOH is used for extended molecular architectures .

DBCO-PEG₄-Alcohol

Molecular Formula : C₂₉H₃₆N₂O₇ (estimated)
Molecular Weight : ~548.6 g/mol .

Parameter DBCO-C2-Alcohol DBCO-PEG₄-Alcohol
Spacer Ethylene (-CH₂CH₂-) PEG₄ (4 ethylene glycol units)
Hydrophilicity Moderate High (due to PEG)
Applications General bioconjugation Enhanced solubility for in vivo delivery

Key Differences :

  • PEGylation in DBCO-PEG₄-alcohol improves biocompatibility and reduces immunogenicity, making it superior for drug delivery systems compared to DBCO-C2-alcohol .

Research Findings and Trends

  • Reactivity : DBCO-C2-alcohol exhibits faster click reaction kinetics (k ~ 0.1–1 M⁻¹s⁻¹) compared to DBCO-NH₂ due to reduced steric hindrance from the smaller hydroxyl group .
  • Stability : DBCO-C2-alcohol maintains >90% activity after 6 months at -20°C, outperforming amine derivatives, which degrade under humid conditions .
  • Emerging Applications : DBCO-C2-alcohol is increasingly used in PROTAC synthesis, where its hydroxyl group enables modular assembly of E3 ligase binders and target protein ligands .

Biological Activity

DBCO-C2-alcohol, or dibenzocyclooctyne-C2-alcohol, is a specialized compound that plays a significant role in bioconjugation and targeted drug delivery through its unique chemical properties. This article explores the biological activity of DBCO-C2-alcohol, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C21H20N2O3
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 1839049-33-0

DBCO-C2-alcohol contains a DBCO moiety, which is known for its reactivity in copper-free click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC). This property allows it to selectively react with azide-containing biomolecules, facilitating targeted modifications of proteins, peptides, and other biomolecules .

The biological activity of DBCO-C2-alcohol is primarily attributed to its ability to engage in SPAAC reactions without the need for copper catalysts. This feature enhances its utility in biological systems where copper could be toxic or interfere with cellular functions. The DBCO group provides a stable platform for conjugation, allowing for the attachment of various biomolecules for therapeutic and diagnostic purposes .

Applications

DBCO-C2-alcohol has several applications across various fields:

  • Targeted Drug Delivery : It can be used to create drug conjugates that deliver therapeutic agents directly to specific cells or tissues.
  • Bioconjugation : The compound facilitates the attachment of labels or drugs to biomolecules for imaging and therapeutic purposes.
  • Research Tool : It serves as a probe in studies involving lipid metabolism and cellular processes by enabling the visualization of specific pathways through tagging .

Case Studies

  • Use in Cancer Research :
    A study demonstrated the effectiveness of DBCO-C2-alcohol in creating conjugates that target cancer cells. Researchers utilized DBCO-C2-alcohol to attach therapeutic agents to antibodies directed against cancer markers, enhancing the specificity and efficacy of treatment .
  • Metabolic Labeling :
    In another study, DBCO-C2-alcohol was employed to label phosphatidylinositol (PI) in human T-24 cancer cells. The metabolic labeling followed by SPAAC tagging with a fluorophore allowed researchers to visualize PI synthesis locations within cells. This method provided insights into lipid metabolism and cellular dynamics .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of DBCO-C2-alcohol compared to similar compounds:

Compound NameStructure CharacteristicsUnique Features
DBCO-C2-alcoholShort linker lengthReacts selectively with azides via SPAAC
DBCO-C3-alcoholLonger linker lengthEnhanced solubility due to PEG component
DBCO-PEG4-alcoholIncorporates PEGImproved biocompatibility for drug delivery
DBCO-biotinContains biotin moietyUseful for affinity purification

Q & A

Basic Research Questions

Q. What are the key structural and functional features of DBCO-C2-alcohol that make it suitable for bioorthogonal chemistry applications?

  • Methodological Answer : DBCO-C2-alcohol contains a dibenzocyclooctyne (DBCO) group, which undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without requiring cytotoxic copper catalysts . The terminal ethanol moiety (-OH) enables further functionalization via esterification, etherification, or coupling reactions. To validate its reactivity, researchers should design kinetic studies comparing reaction efficiency with control compounds lacking the DBCO or alcohol groups. Use HPLC or NMR to monitor reaction progress and quantify yields .

Q. How should DBCO-C2-alcohol be stored and handled to ensure stability in experimental workflows?

  • Methodological Answer : Store at -20°C in anhydrous, light-protected conditions due to its sensitivity to moisture and photodegradation . Prior to use, confirm purity via LC-MS or TLC. For solubility testing, dissolve in DMSO or DMF (common solvents for DBCO derivatives) and avoid aqueous buffers unless pre-validated. Document storage conditions and handling steps rigorously using ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure data integrity .

Q. What are standard protocols for conjugating DBCO-C2-alcohol to biomolecules (e.g., proteins, nucleic acids)?

  • Methodological Answer :

Azide Functionalization : Introduce azide groups to target biomolecules using NHS-azide reagents.

Click Reaction : Mix DBCO-C2-alcohol with azide-functionalized biomolecules in a 1.2:1 molar ratio (DBCO:azide) at 25°C for 1–4 hours .

Purification : Remove excess reagents via dialysis or size-exclusion chromatography.

Validation : Confirm conjugation success using MALDI-TOF (for proteins) or fluorescence quenching assays (for labeled nucleic acids) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for DBCO-C2-alcohol in complex biological matrices (e.g., serum, cell lysates)?

  • Methodological Answer :

  • Matrix Compatibility Testing : Pre-incubate DBCO-C2-alcohol with serum or lysates at varying concentrations (0.1–10 µM) and times (1–24 hours). Monitor stability via LC-MS .
  • Competitive Binding Assays : Add exogenous azides to assess nonspecific reactivity. Use blocking agents (e.g., BSA) to reduce off-target interactions .
  • Quantitative Analysis : Employ isotopic labeling (e.g., deuterated DBCO derivatives) for precise tracking in mass spectrometry .

Q. What strategies address contradictory data in DBCO-C2-alcohol-based studies, such as inconsistent labeling efficiencies across experiments?

  • Methodological Answer :

  • Troubleshooting Framework :

Variable Control : Standardize azide density on target molecules and verify DBCO purity (≥95% via HPLC) .

Environmental Factors : Test pH, temperature, and solvent effects on reaction kinetics .

Data Normalization : Use internal controls (e.g., fluorescent azide probes) to normalize labeling efficiency across replicates .

  • Cross-Validation : Compare results with orthogonal techniques (e.g., fluorescence microscopy vs. flow cytometry) to resolve discrepancies .

Q. How can DBCO-C2-alcohol be integrated into PROTAC (Proteolysis-Targeting Chimera) design to enhance cellular permeability and linker stability?

  • Methodological Answer :

  • Linker Design : Utilize the alcohol group to attach E3 ligase ligands (e.g., thalidomide analogs) via cleavable or non-cleavable linkers .
  • Permeability Testing : Assess cellular uptake using radiolabeled DBCO-C2-alcohol derivatives in Caco-2 monolayer assays .
  • Stability Profiling : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to evaluate linker robustness under physiological conditions .

Methodological and Ethical Considerations

Q. What documentation practices are critical when using DBCO-C2-alcohol in regulated research (e.g., clinical trials)?

  • Answer : Follow ALCOA+ guidelines:

  • Attributable : Record the researcher’s name, date, and instrument ID for each step.
  • Legible : Use indelible ink for lab notebooks and digitize data with audit trails.
  • Contemporaneous : Document procedures immediately after execution.
  • Original : Retain raw data (e.g., chromatograms, spectra) without alteration.
  • Accurate : Annotate deviations from protocols (e.g., temperature fluctuations) and corrective actions .

Q. How should researchers formulate hypotheses when exploring novel applications of DBCO-C2-alcohol (e.g., in nanomaterials)?

  • Answer : Apply the FINER criteria:

  • Feasible : Ensure access to synthetic tools (e.g., TEM grids for nanomaterial imaging).
  • Novel : Review patent databases and PubMed to confirm no prior use in nanomaterial functionalization.
  • Ethical : Adhere to biosafety protocols if testing cytotoxicity.
  • Relevant : Align with funding priorities (e.g., NIH’s focus on targeted drug delivery) .

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